Cas no 1304927-76-1 (N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine)

N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine
- 4-Piperidinemethanamine, 1-methyl-N-[1-(1-methylethyl)-4-piperidinyl]-
- N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine
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- MDL: MFCD16524196
- Inchi: 1S/C15H31N3/c1-13(2)18-10-6-15(7-11-18)16-12-14-4-8-17(3)9-5-14/h13-16H,4-12H2,1-3H3
- InChI Key: CRNISXKJVIFHBW-UHFFFAOYSA-N
- SMILES: N1(C(C)C)CCC(CC1)NCC1CCN(C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 226
- XLogP3: 2
- Topological Polar Surface Area: 18.5
N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-84400-5.0g |
N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |
1304927-76-1 | 5.0g |
$2816.0 | 2023-02-11 | ||
Enamine | EN300-84400-0.5g |
N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |
1304927-76-1 | 0.5g |
$758.0 | 2023-09-02 | ||
Enamine | EN300-84400-5g |
N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |
1304927-76-1 | 5g |
$2816.0 | 2023-09-02 | ||
Enamine | EN300-84400-10g |
N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |
1304927-76-1 | 10g |
$4176.0 | 2023-09-02 | ||
Enamine | EN300-84400-1.0g |
N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |
1304927-76-1 | 1.0g |
$971.0 | 2023-02-11 | ||
Enamine | EN300-84400-0.05g |
N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |
1304927-76-1 | 0.05g |
$226.0 | 2023-09-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082811-1g |
N-[(1-Methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |
1304927-76-1 | 95% | 1g |
¥4795.0 | 2023-04-03 | |
Enamine | EN300-84400-0.1g |
N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |
1304927-76-1 | 0.1g |
$337.0 | 2023-09-02 | ||
Enamine | EN300-84400-0.25g |
N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |
1304927-76-1 | 0.25g |
$481.0 | 2023-09-02 | ||
Enamine | EN300-84400-2.5g |
N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |
1304927-76-1 | 2.5g |
$1903.0 | 2023-09-02 |
N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine Related Literature
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
Additional information on N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine
Professional Introduction to N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine (CAS No. 1304927-76-1)
N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by the CAS number 1304927-76-1, belongs to a class of piperidine derivatives that are widely explored for their potential applications in drug development. The molecular structure of this compound features a combination of methyl and propyl substituents attached to a piperidine backbone, which contributes to its distinct pharmacological profile.
The N-(1-methylpiperidin-4-yl)methyl moiety in the name highlights the presence of a methyl group attached to a nitrogen atom, which is part of a piperidine ring. This specific arrangement enhances the compound's ability to interact with biological targets, making it a promising candidate for further investigation. The 1-(propan-2-yl)piperidin-4-amine portion of the name indicates another substituent—a propyl group linked to another nitrogen atom on the piperidine ring. This dual substitution pattern suggests that the compound may exhibit enhanced solubility and bioavailability, which are critical factors in drug design.
Recent advancements in medicinal chemistry have demonstrated that piperidine derivatives, such as N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine, can serve as valuable scaffolds for developing novel therapeutic agents. These compounds have shown promise in various preclinical studies, particularly in the treatment of neurological disorders, where their ability to modulate neurotransmitter activity is highly beneficial. The unique stereochemistry of this molecule allows for fine-tuning of its pharmacokinetic properties, which is essential for optimizing drug efficacy and minimizing side effects.
In vitro studies have revealed that N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine exhibits potent binding affinity to certain receptor targets, making it a potential lead compound for further development. Researchers have been particularly interested in its interaction with serotonin receptors, which play a crucial role in mood regulation and cognitive functions. The compound's ability to selectively bind to these receptors without causing significant off-target effects has made it an attractive candidate for treating conditions such as depression and anxiety.
The synthesis of N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-y)piperidin--4--amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for pharmaceutical applications. Techniques such as nucleophilic substitution and reductive amination have been utilized to construct the core piperidine ring structure. Additionally, protecting group strategies have been employed to prevent unwanted side reactions during the synthesis process.
One of the most compelling aspects of this compound is its potential therapeutic applications in oncology. Preliminary research suggests that N-(1-methylpiperidin--4--y)methyl--1--(propan--2--y)piperidin--4--amine may inhibit the activity of certain kinases involved in cancer cell proliferation. By targeting these kinases, the compound could disrupt signaling pathways that promote tumor growth and survival. Further preclinical studies are needed to validate these findings and explore possible synergies with existing chemotherapeutic agents.
The pharmacological profile of N-(1-methylpiperidin--4--y)methyl--1--(propan--2--y)piperidin--4--amine also makes it a candidate for treating inflammatory diseases. Chronic inflammation is associated with various pathological conditions, including autoimmune disorders and metabolic syndromes. Studies indicate that this compound may modulate inflammatory responses by interacting with specific enzymes and cytokines involved in the inflammatory cascade. This mechanism of action could make it a valuable therapeutic option for patients suffering from chronic inflammatory conditions.
Regulatory considerations are an important aspect of bringing any new pharmaceutical compound to market. N-(1-methylpiperidin--4--y)methyl--1--(propan--2--y)piperidin--4--amine must undergo rigorous testing to ensure safety and efficacy before it can be approved for clinical use. Regulatory agencies require comprehensive data on its pharmacokinetics, toxicology, and clinical efficacy before granting approval. Collaborative efforts between academic researchers and pharmaceutical companies are essential to gather this data efficiently and effectively.
The future prospects for N-(1-methylpiperidin--4--y)methyl--1--(propan--2-y)p Piperidine -- - - - - - - - - - -- - -- amine are promising, given its unique chemical structure and potential therapeutic applications. Continued research into its pharmacological properties will be crucial in determining its suitability for various medical conditions. As our understanding of disease mechanisms evolves, so too will our ability to develop targeted therapies like this one.
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